Triisopropylarsine
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Overview
Description
Triisopropylarsine is an organoarsenic compound with the chemical formula C₉H₂₁As. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of three isopropyl groups attached to an arsenic atom, making it a trialkylarsine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropylarsine can be synthesized through the reaction of arsenic trichloride with isopropylmagnesium chloride (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
AsCl3+3(CH3CH(Cl)Mg)→As(CH(CH3)2)3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Triisopropylarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halogens or halogenating agents can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted arsines depending on the reagents used.
Coordination: Metal-arsine complexes.
Scientific Research Applications
Triisopropylarsine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the semiconductor industry for the deposition of arsenic-containing films.
Mechanism of Action
The mechanism by which triisopropylarsine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In oxidation reactions, it undergoes electron transfer to form the corresponding oxide.
Comparison with Similar Compounds
Similar Compounds
Triethylarsine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylarsine: Contains phenyl groups instead of isopropyl groups.
Trimethylarsine: Contains methyl groups instead of isopropyl groups.
Uniqueness
Triisopropylarsine is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and coordination properties. This makes it particularly useful in forming stable complexes with transition metals and in applications where steric effects are important.
Properties
CAS No. |
57538-64-4 |
---|---|
Molecular Formula |
C9H21As |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
tri(propan-2-yl)arsane |
InChI |
InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |
InChI Key |
BTBCWVARCVKLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As](C(C)C)C(C)C |
Origin of Product |
United States |
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